[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine
Overview
Description
[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine atom, methoxy groups, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine typically involves multi-step reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group back to an amine group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as tin(II) chloride (SnCl₂) for reduction reactions.
Catalysts: Such as palladium (Pd) for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may yield amine compounds .
Scientific Research Applications
[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a monoamine oxidase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine oxidase inhibitor, affecting the breakdown of neurotransmitters in the brain. This interaction can lead to increased levels of neurotransmitters, potentially influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine include:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the bromine atom.
Mescaline: A naturally occurring compound with similar methoxy groups but different overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, can significantly influence its behavior in chemical reactions and its interaction with biological targets .
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-16-7-5-15(19)11-14(16)12-20-9-8-13-4-6-17(22-2)18(10-13)23-3/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBIVCRTSHJWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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